Cas no 83706-94-9 (2-Buten-1-ol, 4,4,4-trifluoro-, (E)-)

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- structure
83706-94-9 structure
상품 이름:2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
CAS 번호:83706-94-9
MF:C4H5F3O
메가와트:126.077111959457
MDL:MFCD00077603
CID:3253809
PubChem ID:5708769

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- 화학적 및 물리적 성질

이름 및 식별자

    • 2-BUTEN-1-OL, 4,4,4-TRIFLUORO-, (E)-
    • 4,4,4-Trifluorobut-2-enol(cis)
    • 1-trifluoromethylprop-1-en-3-ol
    • (Z)-4,4,4-trifluorobut-2-en-1-ol
    • 2-Buten-1-ol, 4,4,4-trifluoro-
    • UUTWQLLIVDODPQ-UHFFFAOYSA-N
    • 2-Buten-1-ol,4,4,4-trifluoro-
    • 4,4,4-Trifluorobut-2-en-1-ol(trans)
    • 2-Buten-1-ol,4,4,4-trifluoro-, (2Z)-
    • (2E)-4,4,4-Trifluoro-2-buten-1-ol (ACI)
    • 2-Buten-1-ol, 4,4,4-trifluoro-, (E)- (ZCI)
    • (E)-4,4,4-Trifluoro-2-buten-1-ol
    • AKOS005258096
    • G79747
    • D72794
    • 83706-94-9
    • (E)-4,4,4-trifluorobut-2-en-1-ol
    • AKOS025309999
    • SCHEMBL2317872
    • EN300-205270
    • 674-53-3
    • UUTWQLLIVDODPQ-OWOJBTEDSA-N
    • FS-4524
    • trans-4,4,4-Trifluoro-2-buten-1-ol
    • 4,4,4-Trifluorocrotyl alcohol
    • MFCD00077603
    • (2E)-4,4,4-trifluorobut-2-en-1-ol
    • 4,4,4-trifluorobut-2-en-1-ol
    • trans-4,4,4-Trifluoro-but-2-en-1-ol
    • 2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
    • MDL: MFCD00077603
    • 인치: 1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+
    • InChIKey: UUTWQLLIVDODPQ-OWOJBTEDSA-N
    • 미소: C(=C/CO)\C(F)(F)F

계산된 속성

  • 정밀분자량: 126.02924926g/mol
  • 동위원소 질량: 126.02924926g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 83.8
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 20.2
  • 소수점 매개변수 계산 참조값(XlogP): 0.9

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Apollo Scientific
PC450522-250mg
trans-4,4,4-Trifluoro-2-buten-1-ol
83706-94-9 95%
250mg
£200.00 2025-02-21
Apollo Scientific
PC450522-1g
trans-4,4,4-Trifluoro-2-buten-1-ol
83706-94-9 95%
1g
£559.00 2025-02-21
eNovation Chemicals LLC
D769724-250mg
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 97%
250mg
$195 2024-06-07
A2B Chem LLC
AC24245-250mg
4,4,4-Trifluorobut-2-enol(cis)
83706-94-9 95%
250mg
$55.00 2024-04-19
Aaron
AR004TVL-250mg
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 97%
250mg
$123.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7179-100mg
(E)-4,4,4-trifluorobut-2-en-1-ol
83706-94-9 95%
100mg
¥562.0 2024-04-17
1PlusChem
1P004TN9-250mg
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 95%
250mg
$102.00 2024-04-21
A2B Chem LLC
AC24245-500mg
4,4,4-Trifluorobut-2-enol(cis)
83706-94-9 95%
500mg
$65.00 2024-04-19
Aaron
AR004TVL-1g
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 97%
1g
$303.00 2025-01-23
A2B Chem LLC
AC24245-2.5g
4,4,4-Trifluorobut-2-enol(cis)
83706-94-9 95%
2.5g
$97.00 2024-04-19

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 15 min, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.3 Reagents: Sodium sulfate Solvents: Water
참조
Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates
Peyrical, Lauriane C. ; et al, Organic Letters, 2023, 25(14), 2487-2491

합성회로 2

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C → 0 °C
참조
Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates
Wang, Lei; et al, Journal of the American Chemical Society, 2021, 143(32), 12755-12765

합성회로 3

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C → rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C → 0 °C
참조
Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates
Wang, Lei; et al, Journal of the American Chemical Society, 2021, 143(32), 12755-12765

합성회로 4

반응 조건
1.1 Reagents: Phosphorus pentoxide ;  rt
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, 0 °C
2.2 Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Reagents: Sodium sulfate Solvents: Water ;  0 °C
참조
Synthesis and cytotoxic activity of fluorinated analogs of Goniothalamus lactones. Impact of fluorine on oxidative processes
Dumitrescu, Lidia; et al, European Journal of Medicinal Chemistry, 2010, 45(7), 3213-3218

합성회로 5

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ;  0 °C; 5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Phosphorus pentoxide ;  0 °C
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, 0 °C
2.2 Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Reagents: Sodium sulfate Solvents: Water ;  0 °C
참조
Synthesis and cytotoxic activity of fluorinated analogs of Goniothalamus lactones. Impact of fluorine on oxidative processes
Dumitrescu, Lidia; et al, European Journal of Medicinal Chemistry, 2010, 45(7), 3213-3218

합성회로 6

반응 조건
1.1 Reagents: Zinc Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
참조
Ultrasound-promoted selective perfluoroalkylation on the desired position of organic molecules
Kitazume, Tomoya; et al, Journal of the American Chemical Society, 1985, 107(18), 5186-91

합성회로 7

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Phosphorus pentoxide ;  rt → 100 °C; 1 h, 100 °C
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Synthesis of trifluoromethylated analogues of α-L-fucofuranose and α-L-4,6-dideoxyxylohexopyranose
Wang, Bing-Lin; et al, Journal of Fluorine Chemistry, 2006, 127(4-5), 580-587

합성회로 8

반응 조건
1.1 Reagents: Zinc Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
참조
Ultrasound-promoted selective perfluoroalkylation on the desired position of organic molecules
Kitazume, Tomoya; et al, Journal of the American Chemical Society, 1985, 107(18), 5186-91

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- Raw materials

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83706-94-9)2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
A929786
순결:99%
재다:1g
가격 ($):309.0